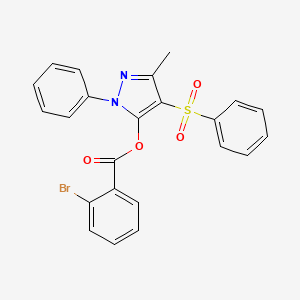

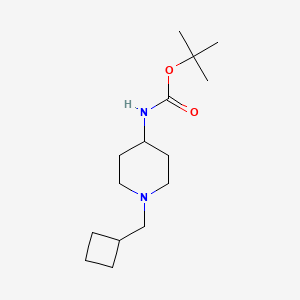

![molecular formula C11H18ClN B2415467 3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2097970-13-1](/img/structure/B2415467.png)

3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride” is a complex organic compound. It contains a bicyclic structure, which is common in many biologically active natural compounds . The compound also includes a cyclopropylmethylidene group and a hydrochloride group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar bicyclic structures have been synthesized using various methods. For instance, enantiopure bicyclo[3.2.1]octane systems have been prepared using an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene . Another approach involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is used. Bicyclic compounds can participate in a variety of reactions, including free radical substitution .

Scientific Research Applications

Asymmetric Synthesis of 8-Oxabicyclo Derivatives

The compound is used in the catalytic asymmetric synthesis of 8-oxabicyclo derivatives. This is achieved through the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic γ,δ-ynones . This process results in synthetically useful 8-oxabicyclo derivatives, which are obtained in good yields and mostly in over 90% ee’s .

Raw Material and Intermediate in Organic Synthesis

3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate in organic synthesis . It is used in various fields including agrochemical, pharmaceutical, and dyestuff production .

Construction of Tricyclic Carbon Skeleton

This compound is used in the construction of a bridged aza-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton . This structure is desirable for the total syntheses of calyciphylline D-type Daphniphyllum alkaloids .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-2-8(1)5-9-6-10-3-4-11(7-9)12-10;/h5,8,10-12H,1-4,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVRDMGCEONITB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=C2CC3CCC(C2)N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

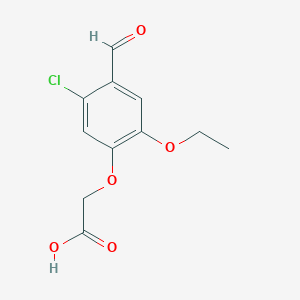

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)

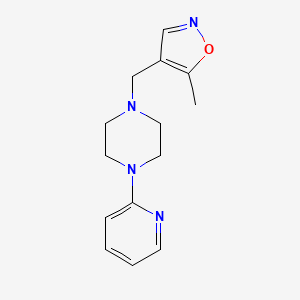

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)

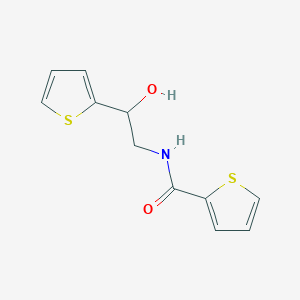

![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B2415387.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2415389.png)

![(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2415394.png)

![N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2415405.png)